3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(1-(2-Methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted at the 3-position with a 2-methoxyacetyl-functionalized piperidine moiety. The 2-methoxyacetyl group on the piperidine ring introduces electron-withdrawing and hydrophilic properties, which may influence pharmacokinetic parameters like solubility and metabolic stability.
Properties
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-9-13(20)18-7-4-11(5-8-18)19-10-17-14-12(15(19)21)3-2-6-16-14/h2-3,6,10-11H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVBEVHBVARAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-[1-(2-methoxyacetyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key integrator of cellular signal transduction and plays a critical role in cell survival, growth, differentiation, and tumor formation.
Mode of Action
The compound acts as a potent inhibitor of EGFR. It binds to the receptor, inhibiting its kinase and transcriptional activity. This inhibition disrupts the normal functioning of EGFR, leading to changes in cellular processes such as proliferation, differentiation, apoptosis, and cell survival.
Biochemical Pathways
The compound affects the RAS-MEK-ERK pathway , which is downstream of EGFR. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting EGFR, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth and progression.
Biological Activity
3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. The compound is characterized by a unique molecular structure that combines a pyrido[2,3-d]pyrimidine core with a piperidine moiety, which contributes to its biological activity. This article explores the biological activity of this compound, particularly its role as a selective sigma-1 receptor antagonist and its implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.334 g/mol
- CAS Number : 2034423-59-9
The presence of the methoxyacetyl group enhances the compound's chemical properties, making it a candidate for various pharmacological applications.
Sigma-1 Receptor Antagonism
The primary biological activity of 3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is its function as a selective antagonist of the sigma-1 receptor. This receptor is implicated in several cellular processes, including calcium signaling, neuroprotection, and pain modulation. The compound's selectivity for the sigma-1 receptor suggests potential therapeutic applications in managing neuropathic pain and other related conditions.
Analgesic Properties
Preclinical studies have demonstrated that this compound exhibits significant analgesic properties in models of neuropathic pain. Its mechanism involves modulation of pain pathways through sigma-1 receptor inhibition, which may provide a safer alternative to traditional analgesics that often have broader side effect profiles.
The compound primarily targets the Epidermal Growth Factor Receptor (EGFR) and inhibits the RAS-MEK-ERK signaling pathway. This action disrupts cellular processes associated with pain and inflammation.
Comparative Biological Activity
To further understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | Spiro linkage with isobenzofuran | Sigma-1 receptor antagonist |
| 2-amino-6-phenyl-1H-pyrido[3,2-d]pyrimidin-4-one | Pyrido-pyrimidine core | Potential anti-cancer activity |
| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Substituted pyrido-pyrimidine | Hepatitis C treatment candidate |
Case Studies
Recent studies have highlighted the effectiveness of 3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in preclinical models:
- Neuropathic Pain Model : In a study involving animal models of neuropathic pain, administration of this compound resulted in a significant decrease in pain-related behaviors compared to control groups. This suggests its potential for clinical use in managing chronic pain conditions.
- Cancer Research : The compound's interaction with EGFR has been explored in cancer research contexts. In vitro studies showed that it inhibited cell proliferation in cancer cell lines dependent on EGFR signaling, indicating its potential as an anti-cancer agent.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (): Key Difference: Replaces the methoxyacetyl group with a thiophene-acetyl substituent. No activity data are reported, but thiophene-containing analogs often exhibit improved bioavailability .
3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives ():
- Key Difference : Substitutes the piperidine-methoxyacetyl group with a thiazole-ethyl chain.
- Activity : Demonstrates cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values comparable to doxorubicin .
- Structure-Activity Relationship (SAR) : The thiazole ring’s electron-rich nature and ethyl linker may facilitate DNA intercalation or kinase inhibition.
Core Isomer Comparisons: Pyrido[2,3-d] vs. Pyrido[3,4-d]pyrimidinones
- Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (–4, 6–9): Structural Difference: Nitrogen atoms at positions 3 and 4 in the pyrimidine ring (vs. 2 and 3 in pyrido[2,3-d]). Synthetic Routes: Often synthesized via reductive amination (e.g., coupling aldehydes with amines using NaBH(OAc)₃) or Pd-catalyzed cross-coupling .
Antiplatelet Agents ()
- Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives :
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibitors ()
Antimicrobial Agents ()
- Aryliden hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones :
Comparative Data Table
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acylation | DMF | 25 | 12 | 75–80 |
| Cyclization | Ethanol | 80 | 6 | 60–70 |
| Purification | EtOAc/Hex | – | – | 95% purity |
Basic: What spectroscopic and computational methods are used to confirm the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxyacetyl protons at δ ~3.3–3.5 ppm) and carbon types (pyrimidinone carbonyl at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 357.1432) .
- X-ray Crystallography : Resolves stereochemistry and confirms piperidine ring conformation .
- Computational Modeling : DFT calculations validate electronic properties (e.g., HOMO/LUMO energies) and predict binding modes for kinase inhibition .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
Answer: Contradictions may arise from assay variability or off-target effects. Methodological approaches include:
- Comparative Profiling : Test the compound against standardized cell lines (e.g., HT-29, MCF7) using consistent protocols (e.g., IC₅₀ assays) .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm involvement of specific pathways (e.g., mPGES-1 or PDE3 inhibition) .
- Metabolomic Analysis : Track downstream prostaglandin (PGE₂) or cAMP/cGMP levels to differentiate mechanisms .
Advanced: What strategies are recommended for designing derivatives with enhanced kinase inhibition?
Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrido-pyrimidinone core to improve binding affinity .
- Side Chain Optimization : Replace the methoxyacetyl group with bioisosteres (e.g., isoxazole-5-carbonyl) to modulate solubility and selectivity .
- SAR Studies : Synthesize analogs with varying piperidine substitutions and assess inhibitory activity against kinases (e.g., EGFR, VEGFR) via kinase assays .
Q. Table 2: Example Derivative Activities
| Derivative | Kinase IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 120 | 15 |
| Trifluoromethyl Analog | 45 | 8 |
| Isoxazole-carbonyl | 90 | 22 |
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Cell Viability Assays : MTT or ATP-based assays (e.g., CellTiter-Glo®) in cancer lines (e.g., MCF7, HepG2) .
- Enzyme Inhibition : Fluorescence-based mPGES-1 or PDE3 activity assays using recombinant proteins .
- Cytokine Profiling : ELISA to measure IL-6 or TNF-α levels in LPS-stimulated macrophages for anti-inflammatory assessment .
Advanced: How can researchers address low bioavailability in preclinical studies?
Answer:
- Prodrug Design : Mask polar groups (e.g., hydroxyl) with esters to enhance membrane permeability .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve solubility and sustained release .
- Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
